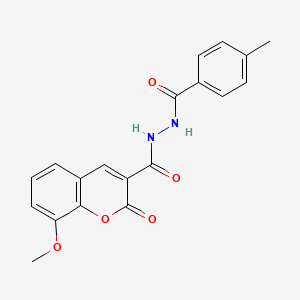
8-methoxy-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-methoxy-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide is a useful research compound. Its molecular formula is C19H16N2O5 and its molecular weight is 352.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-methoxy-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 8-methoxy-2-oxochromene with 4-methylbenzoyl hydrazine under appropriate conditions. The characterization of the compound can be performed using various spectroscopic techniques, including IR, NMR, and mass spectrometry.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4 |
| Melting Point | 260 - 261.4 °C |
| IR (KBr) | 1400 - 1600 cm⁻¹ (aromatic), 1630 cm⁻¹ (carbonyl), 3298 cm⁻¹ (N-H) |
| Yield | 80% |
Antiviral Activity
Research has indicated that derivatives of oxochromene compounds exhibit significant antiviral properties. A study highlighted that these compounds can effectively inhibit HIV replication at concentrations lower than 150 µM without notable cytotoxicity (CC50 > 500 µM) . The specific activity of this compound against HIV is yet to be fully elucidated but is expected to follow similar patterns as its analogs.
Anticancer Activity
The chromene scaffold has been associated with various anticancer activities. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through different mechanisms, including the modulation of cell cycle proteins and apoptosis-related pathways. The detailed mechanisms for this specific compound require further investigation but could involve the inhibition of key signaling pathways in cancer proliferation.
Anti-inflammatory Properties
Preliminary studies suggest that compounds containing the oxochromene moiety may also exhibit anti-inflammatory effects. These effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- HIV Integrase Inhibition : Similar compounds have been shown to mimic known integrase inhibitors, suggesting a possible mechanism for HIV inhibition.
- Cell Cycle Regulation : The compound may affect the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest in cancer cells.
- Cytokine Modulation : By influencing cytokine production, the compound could reduce inflammation and associated tissue damage.
Case Studies
A series of studies have evaluated the biological activity of related compounds:
- Study A : Evaluated a series of carbohydrazide derivatives for their anti-HIV activity, revealing that modifications in the benzoyl group significantly influenced potency .
- Study B : Investigated the anticancer properties of oxochromene derivatives, demonstrating their potential to induce apoptosis in various cancer cell lines through mitochondrial pathways .
Eigenschaften
IUPAC Name |
8-methoxy-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-6-8-12(9-7-11)17(22)20-21-18(23)14-10-13-4-3-5-15(25-2)16(13)26-19(14)24/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAPXTDBULRRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














